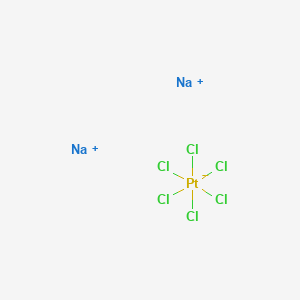

Disodium hexachloroplatinate

Overview

Description

Synthesis Analysis

The synthesis of coordination compounds such as disodium hexachloroplatinate often involves the reaction of a platinum salt with a suitable ligand or the exchange of ligands in preformed complexes. While the provided papers do not detail the synthesis of disodium hexachloroplatinate specifically, they do describe the synthesis of related compounds, which typically requires careful control of reaction conditions to achieve the desired coordination geometry and purity .

Molecular Structure Analysis

The molecular structure of coordination compounds is crucial in determining their properties and reactivity. The first paper discusses the crystal and molecular structure of a palladium complex, which is similar to platinum complexes in terms of coordination chemistry . The palladium atoms in the complex are joined by chlorine bridges, forming a square planar arrangement, which is a common feature in platinum chemistry as well. The overall coordination scheme is similar to that of π-allyl palladium chloride dimer, and such structural insights are relevant when considering the molecular structure of disodium hexachloroplatinate.

Chemical Reactions Analysis

Chemical reactions involving coordination compounds can be complex, as they depend on the nature of the metal center and the ligands. The papers provided do not discuss the chemical reactions of disodium hexachloroplatinate, but they do provide information on the reactivity of similar compounds. For instance, the presence of hydrogen bonds in the palladium complex suggests potential reactivity sites that could be relevant in substitution or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of coordination compounds are influenced by their molecular structure. The second paper describes the structure of a dichloride hexahydrate cube, which, while not a platinum compound, offers insights into the effects of hydrogen bonding and the coordination environment on the physical properties of such complexes . The spectroscopic studies and theoretical calculations provide information on bond distances and angles, which are important in understanding the physical properties of coordination compounds like disodium hexachloroplatinate.

Scientific Research Applications

Catalyst in Chemical Reactions

- Scientific Field : Chemistry

- Application Summary : Disodium hexachloroplatinate is used as a catalyst in various chemical reactions .

- Methods of Application : The specific methods of application can vary depending on the reaction, but generally, the compound is added to the reaction mixture to speed up the reaction rate .

- Results or Outcomes : The use of Disodium hexachloroplatinate as a catalyst can significantly increase the efficiency and speed of chemical reactions .

Preparation of Platinum Complexes

- Scientific Field : Inorganic Chemistry

- Application Summary : Disodium hexachloroplatinate acts as a source of platinum in the preparation of platinum complexes .

- Methods of Application : The compound is mixed with other reactants under specific conditions to form the desired platinum complex .

- Results or Outcomes : The resulting platinum complexes can have various applications in areas such as catalysis, materials science, and medicine .

NMR Reference Compound

- Scientific Field : Nuclear Magnetic Resonance Spectroscopy

- Application Summary : A 1.2 M solution of Disodium hexachloroplatinate in D2O is the most commonly chosen reference compound for chemical shifts in 195Pt NMR .

- Methods of Application : The compound is dissolved in D2O to a concentration of 1.2 M and used as a reference in NMR experiments .

- Results or Outcomes : The use of Disodium hexachloroplatinate as a reference compound allows for accurate determination of chemical shifts in 195Pt NMR .

Synthesis of Platinum Nanoparticles

- Scientific Field : Nanotechnology

- Application Summary : Disodium hexachloroplatinate is used in the synthesis of platinum nanoparticles .

- Methods of Application : The compound is mixed with a reducing agent, such as glutathione, under specific conditions to form platinum nanoparticles .

- Results or Outcomes : The resulting platinum nanoparticles can have various applications in areas such as catalysis, electronics, and medicine .

Preparation of Chloroplatinic Acid

- Scientific Field : Inorganic Chemistry

- Application Summary : Disodium hexachloroplatinate is used in the preparation of chloroplatinic acid .

- Methods of Application : The compound is reacted with hydrochloric acid to form chloroplatinic acid .

- Results or Outcomes : Chloroplatinic acid is a versatile reagent used in a number of chemical reactions .

Chemical Shift Reference in NMR Spectroscopy

- Scientific Field : Nuclear Magnetic Resonance Spectroscopy

- Application Summary : A 1.2 M solution of Disodium hexachloroplatinate in D2O is the most commonly chosen reference compound for chemical shifts in 195Pt NMR .

- Methods of Application : The compound is dissolved in D2O to a concentration of 1.2 M and used as a reference in NMR experiments .

- Results or Outcomes : The use of Disodium hexachloroplatinate as a reference compound allows for accurate determination of chemical shifts in 195Pt NMR .

Safety And Hazards

Future Directions

Sodium hexachloroplatinate is used as the most common chemical shift reference in platinum-195 NMR spectroscopy . It is also used as a precursor for the photoreductive deposition of metallic platinum on various substrates such as a photoactive protein film. These films have potential applications as biohybrid catalysts .

properties

IUPAC Name |

disodium;hexachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFSULIVEYGQQY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Na2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893459 | |

| Record name | Sodium chloroplatinate (Na2PtCl6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium hexachloroplatinate | |

CAS RN |

16923-58-3 | |

| Record name | Sodium chloroplatinate (Na2PtCl6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hexachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)